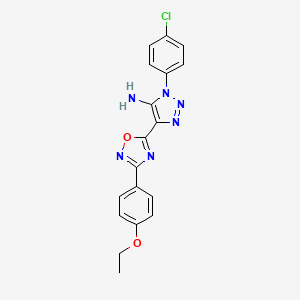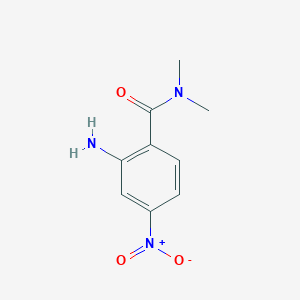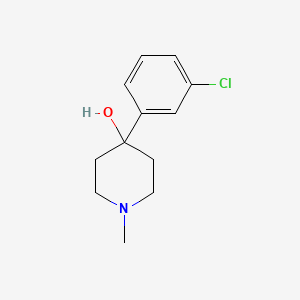
4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Applications De Recherche Scientifique
Nociceptin Receptor Ligands 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine derivatives have been identified as ligands for the nociceptin receptor. These compounds exhibit high affinity and functional activity at this receptor, and their synthesis and structure-activity relationships have been explored. Additionally, the antitussive activity of selected compounds in this series has been reported, suggesting potential therapeutic applications in cough suppression (Ho et al., 2007).
Structural and Conformational Analysis Studies on the crystal structure and conformation of derivatives of 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine have been conducted. These investigations include X-ray diffraction, FTIR spectroscopy, and NMR studies to determine the molecular and crystal structure, as well as the conformational properties of these compounds (Dega-Szafran et al., 2006).
Synthesis of Serotonin Ligands The synthesis of arylpiperidine and arylpiperideine derivatives as analogs of known serotonin ligands, starting from 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine, has been reported. This research contributes to the understanding of the synthesis of potential serotonin ligands, which could have implications in the study of neurotransmitter systems (Rádl et al., 1999).
Host–Guest Molecular Interactions Research has also been done on host–guest molecular interactions involving derivatives of 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine. These studies contribute to the understanding of molecular inclusion complexes and their potential applications in areas such as drug delivery and molecular recognition (Toda et al., 1994).
Analgesic and Hypotensive Activities A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated for their potential as analgesic compounds. These studies have shown significant analgesic activity in animal models and also observed effects on blood pressure, indicating potential therapeutic applications (Saify et al., 2005).
Kynurenine-3-Hydroxylase Inhibition Research on derivatives of 4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine as potent inhibitors of kynurenine-3-hydroxylase has been conducted. This enzyme is involved in the metabolism of tryptophan, and inhibition can have implications for neuroprotective therapies (Drysdale et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-14-7-5-12(15,6-8-14)10-3-2-4-11(13)9-10/h2-4,9,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPQYXWLFOJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-4-hydroxy-1-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


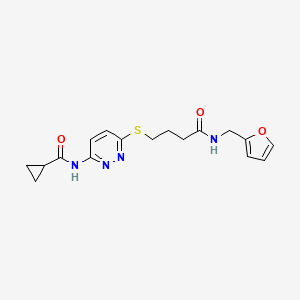
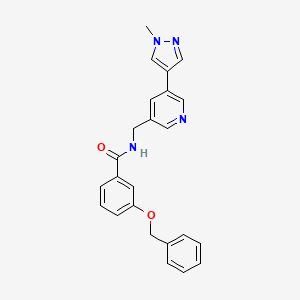

![5-Azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2575510.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2575513.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2575516.png)

![2-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2575519.png)
![3-(3,4-Dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575520.png)
